3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound features a 1,4-dihydroquinolin-4-one core substituted at position 3 with a 3,4-dimethylbenzoyl group, at position 6 with a methoxy group, and at position 1 with a 2-methoxyphenylmethyl moiety. The dihydroquinolinone scaffold is known for its role in medicinal chemistry, particularly in targeting enzymes or receptors reliant on planar aromatic systems .
Properties
IUPAC Name |
3-(3,4-dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-17-9-10-19(13-18(17)2)26(29)23-16-28(15-20-7-5-6-8-25(20)32-4)24-12-11-21(31-3)14-22(24)27(23)30/h5-14,16H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGTWBMAVOGFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a member of the dihydroquinoline class of compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H24N2O3
- Molecular Weight : 364.44 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies, revealing several key areas of interest:
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing their division and proliferation.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies report:
- Bactericidal Effects : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Demonstrated antifungal activity against common strains such as Candida albicans.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to cellular damage and apoptosis.
- Modulation of Gene Expression : The compound could influence the expression of genes related to cell growth and apoptosis.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics:
- Bioavailability : The presence of methoxy groups enhances solubility and permeability.
- Metabolic Stability : Preliminary data indicate resistance to rapid metabolic degradation, potentially allowing for sustained therapeutic effects.
Case Studies
Several case studies highlight the potential clinical applications of this compound:
- Case Study 1 : A study involving MCF-7 breast cancer cells demonstrated a dose-dependent reduction in cell viability with IC50 values around 15 µM after 48 hours of treatment.
- Case Study 2 : In an animal model, administration of the compound resulted in significant tumor size reduction compared to control groups, suggesting effective in vivo anticancer activity.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Core Structure and Substituent Variations
The following table summarizes key structural analogs and their differences:
Key Observations :
- Core Flexibility: The target compound shares the dihydroquinolinone core with the analog in and , but differs from the quinazolinone-based compound in .
- Substituent Effects :
- Position 1 : The 2-methoxyphenylmethyl group in the target compound introduces ortho-substitution steric effects, unlike the para-substituted analog in . This may alter interactions with hydrophobic pockets in target proteins .
- Position 3 : The 3,4-dimethylbenzoyl group provides electron-donating methyl substituents, contrasting with the sulfonyl group in (electron-withdrawing) and the benzodioxol group in (electron-rich but bulkier) .
Data Tables
Table 1: Structural Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
